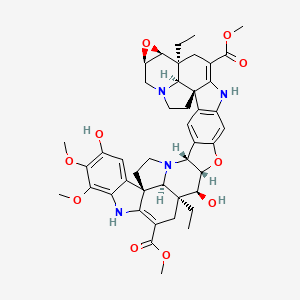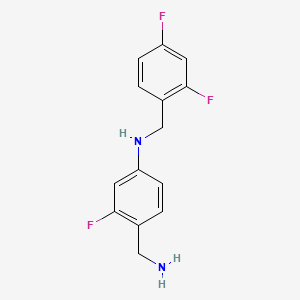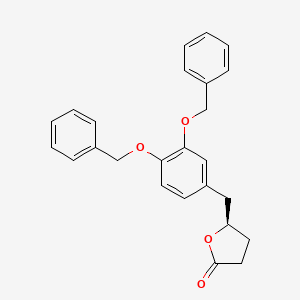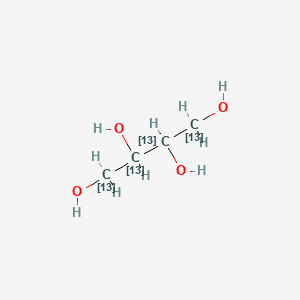
Tetra-N-acetyl Seco-kanamycin A Dialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-N-acetyl Seco-kanamycin A Dialdehyde is a chemical compound that serves as an intermediate in the synthesis of various derivatives, including Deoxystreptamine-kanosaminide, an impurity of Tobramycin. This compound is part of the aminoglycoside family, which is known for its antibiotic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-N-acetyl Seco-kanamycin A Dialdehyde typically involves the acetylation of Seco-kanamycin A. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that are optimized for large-scale production.
化学反応の分析
Types of Reactions
Tetra-N-acetyl Seco-kanamycin A Dialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dialdehyde group into carboxylic acids.
Reduction: This reaction can reduce the dialdehyde group to alcohols.
Substitution: This reaction can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Tetra-N-acetyl Seco-kanamycin A Dialdehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its role in the development of antibiotic derivatives.
Industry: Utilized in the production of various chemical products.
作用機序
The mechanism of action of Tetra-N-acetyl Seco-kanamycin A Dialdehyde involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
類似化合物との比較
Similar Compounds
Amikacin: A widely used semisynthetic aminoglycoside that is refractory to most aminoglycoside modifying enzymes.
Tobramycin: Another aminoglycoside antibiotic that shares structural similarities with Tetra-N-acetyl Seco-kanamycin A Dialdehyde.
Uniqueness
This compound is unique due to its specific acetylation pattern and its role as an intermediate in the synthesis of various derivatives. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C25H40N4O14 |
|---|---|
分子量 |
620.6 g/mol |
IUPAC名 |
N-[2-[1-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-oxoethoxy]-3-oxopropyl]acetamide |
InChI |
InChI=1S/C25H40N4O14/c1-10(33)26-6-14(7-30)40-18(9-32)42-23-15(27-11(2)34)5-16(28-12(3)35)24(22(23)39)43-25-21(38)19(29-13(4)36)20(37)17(8-31)41-25/h7,9,14-25,31,37-39H,5-6,8H2,1-4H3,(H,26,33)(H,27,34)(H,28,35)(H,29,36)/t14?,15-,16+,17+,18?,19-,20+,21+,22-,23+,24-,25+/m0/s1 |
InChIキー |
XQJGQJVBHCEYKP-FZWQIPMUSA-N |
異性体SMILES |
CC(=O)NCC(C=O)OC(C=O)O[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
正規SMILES |
CC(=O)NCC(C=O)OC(C=O)OC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)

![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)


![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)





